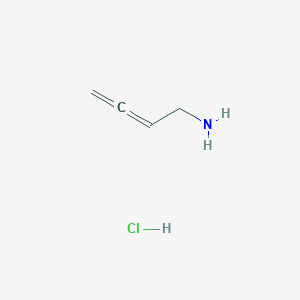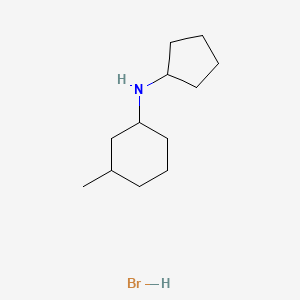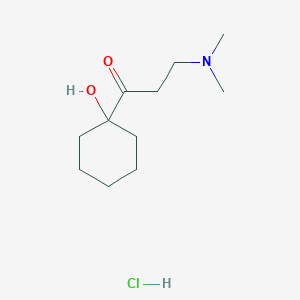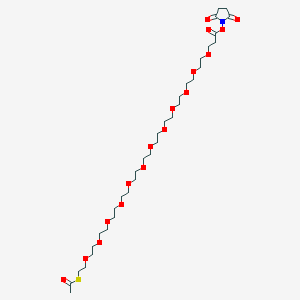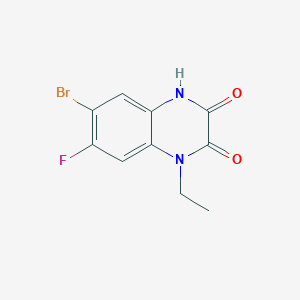
6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione
説明
“6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione” is a quinoxaline derivative . Quinoxaline derivatives are known for their diverse pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
Molecular Structure Analysis
The molecular formula of “6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione” is C10H8BrFN2O2 . The compound has a molecular weight of 287.08 . The canonical SMILES representation is CCN1C2=CC(=C(C=C2NC(=O)C1=O)Br)F .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione” include a molecular weight of 287.08, a molecular formula of C10H8BrFN2O2, and a canonical SMILES representation of CCN1C2=CC(=C(C=C2NC(=O)C1=O)Br)F . Other properties such as boiling point and storage conditions are not provided in the sources.科学的研究の応用
Synthesis and Antimicrobial Activity
Derivatives of quinoxaline, including those with bromo and fluoro substitutions, have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, compounds with various substitutions at the 6- and 7-positions of quinoxaline showed significant antibacterial and antifungal effects. The presence of fluoro-groups, in particular, exhibited wide antifungal activity spectra, highlighting the compound's potential in developing new antimicrobial agents (Hisato Ishikawa et al., 2012).
Aldose Reductase Inhibition for Diabetes Treatment
Research on quinoxaline derivatives has also extended into the development of aldose reductase inhibitors, which are crucial in the treatment of diabetes and its complications. A novel synthesis approach for quinoxalinone derivatives led to potent inhibitors, showing significant potential in diabetes management. The study highlighted the structural importance of substitutions at the core and side chains for enhancing activity, demonstrating the compound's relevance in medical research (Yanchun Yang et al., 2012).
Anticancer Applications
Quinazolinone derivatives, similar in structure to quinoxaline derivatives, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies aim to explore the potential of quinoxaline derivatives and their analogs in cancer treatment, showcasing their relevance in designing novel anticancer agents (Safoora Poorirani et al., 2018).
Antiviral Research
In the quest for new antiviral agents, novel quinoxaline derivatives have been synthesized and tested against various viral strains, including HCV, HBV, HSV-1, and HCMV. Some compounds exhibited potent activity, particularly against HCMV, suggesting quinoxaline derivatives' potential in developing effective antiviral therapies (Heba S. A. Elzahabi, 2017).
特性
IUPAC Name |
7-bromo-4-ethyl-6-fluoro-1H-quinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-14-8-4-6(12)5(11)3-7(8)13-9(15)10(14)16/h3-4H,2H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDNXUSXOKMGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2NC(=O)C1=O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1379746.png)
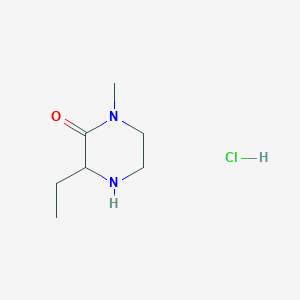
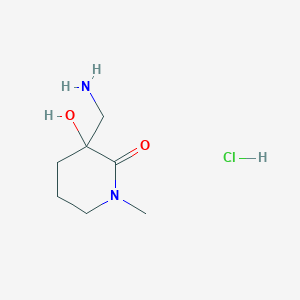
![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B1379752.png)
![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride](/img/structure/B1379755.png)
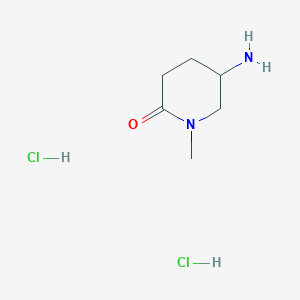
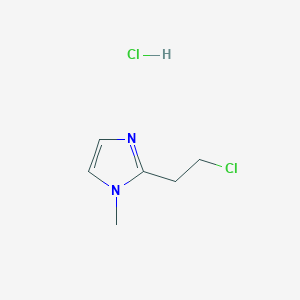
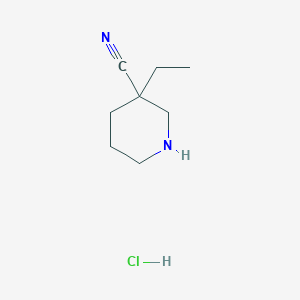
![3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1379761.png)
